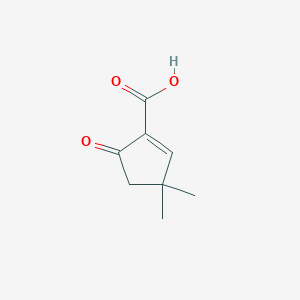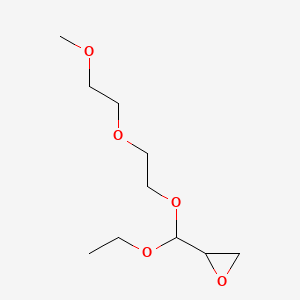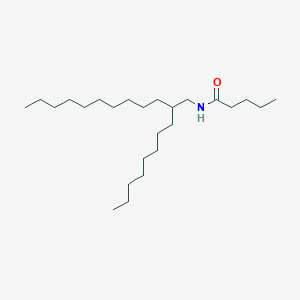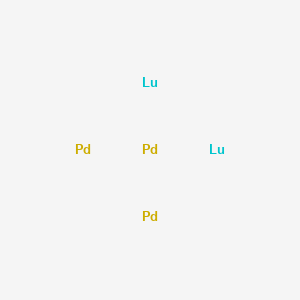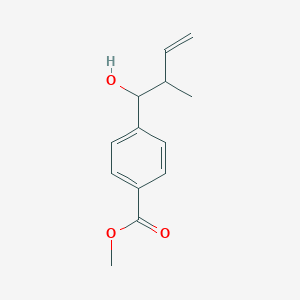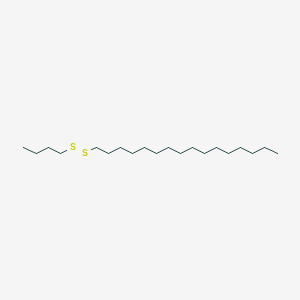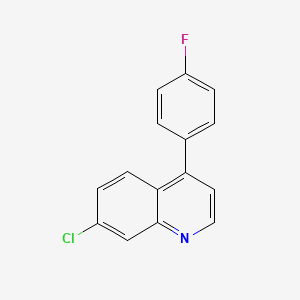
7-Chloro-4-(4-fluorophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(4-fluorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(4-fluorophenyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: 7-Amino-4-(4-fluorophenyl)quinoline.
Oxidation: this compound N-oxide.
Reduction: 7-Chloro-4-(4-fluorophenyl)tetrahydroquinoline.
Coupling Reactions: Biaryl and styrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as malaria and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(4-fluorophenyl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways .
Comparación Con Compuestos Similares
- 7-Chloro-4-aminoquinoline
- 7-Chloro-4-(phenylselanyl)quinoline
- 7-Chloro-4-hydroxyquinoline
Comparison: 7-Chloro-4-(4-fluorophenyl)quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. Compared to 7-Chloro-4-aminoquinoline, it has a broader range of applications due to its ability to undergo various chemical reactions. The presence of the fluorine atom also increases its lipophilicity, which can enhance its ability to penetrate cell membranes .
Propiedades
Número CAS |
179380-99-5 |
|---|---|
Fórmula molecular |
C15H9ClFN |
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
7-chloro-4-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H9ClFN/c16-11-3-6-14-13(7-8-18-15(14)9-11)10-1-4-12(17)5-2-10/h1-9H |
Clave InChI |
RJKMNYBNYJYIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=CC3=NC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


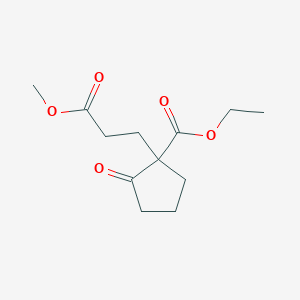
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
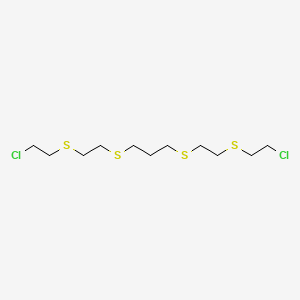

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
